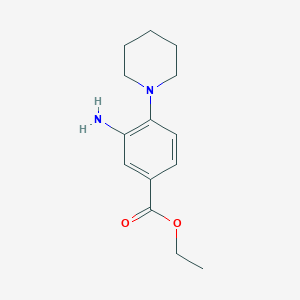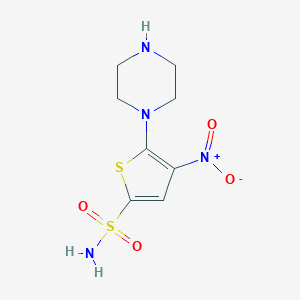![molecular formula C15H9N3S B1305250 Phenanthro[9,10-e][1,2,4]triazine-3-thiol CAS No. 59851-26-2](/img/structure/B1305250.png)
Phenanthro[9,10-e][1,2,4]triazine-3-thiol
Descripción general
Descripción
Phenanthro[9,10-e][1,2,4]triazine-3-thiol is a chemical compound with the molecular formula C15H9N3S . It has been studied for its potential as a DNA intercalator and Bcl-2 inhibitor . The compound has shown cytotoxic activity against MOLT-4 (human acute lymphoblastic leukemia) and MCF-7 (human breast adenocarcinoma) cells .
Synthesis Analysis
The synthesis of phenanthro[9,10-e][1,2,4]triazine-3-thiol involves the addition of phenanthrene-9,10-dione to acetic acid. The mixture is then heated to about 100°C with stirring for about half an hour .Molecular Structure Analysis
The molecular structure of phenanthro[9,10-e][1,2,4]triazine-3-thiol is characterized by a planar polycyclic aromatic ring system. This structure allows the compound to intercalate into DNA, primarily through stacking interactions .Chemical Reactions Analysis
Phenanthro[9,10-e][1,2,4]triazine-3-thiol derivatives have been designed to interact with DNA and inhibit Bcl-2. The compounds bind to DNA by intercalation and are also well accommodated in the active site of Bcl-2 .Physical And Chemical Properties Analysis
Phenanthro[9,10-e][1,2,4]triazine-3-thiol has a molecular weight of 263.3 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a complexity of 468 and a topological polar surface area of 68.8 Ų .Aplicaciones Científicas De Investigación
Anticancer Agents
Phenanthro[9,10-e][1,2,4]triazine-3-thiol derivatives have been studied for their potential as anticancer agents . A series of 12 arylidene hydrazone phenanthrotriazine derivatives were designed, synthesized, and tested in-vitro for antiproliferative activity against three cancer cell lines including colorectal cancer (HT-29), breast cancer (MCF-7) and leukemia (MOLT-4) cells .
c-Met Inhibitors
These compounds have shown potential as c-Met inhibitors . The c-Met receptor kinase domain is a promising target for cancer therapy, and some phenanthrotriazine derivatives have shown considerable antiproliferative activity against tested cancer cells .
Cell Cycle Arrest Inducers
Derivatives of phenanthro[9,10-e][1,2,4]triazine-3-thiol have been found to induce G0/G1 cell cycle arrest . This can lead to the inhibition of cancer cell proliferation.
Apoptosis Inducers
These compounds have also been found to induce apoptosis in cancer cells . Apoptosis, or programmed cell death, is a crucial mechanism in cancer treatment.
DNA Intercalators
Phenanthro[9,10-e][1,2,4]triazine-3-thiol derivatives have been suggested as potential DNA intercalators . DNA intercalation is a process where a molecule inserts itself between the base pairs in the DNA double helix, which can interfere with DNA replication and transcription, leading to cell death.
Bcl-2 Inhibitors
These compounds have also been suggested as potential Bcl-2 inhibitors . Bcl-2 is a protein that plays a key role in cell death, and its overexpression is associated with some types of cancer. Inhibiting this protein can lead to increased apoptosis, which is beneficial in cancer treatment.
Mecanismo De Acción
Target of Action:
Phenanthro[9,10-e][1,2,4]triazine-3-thiol derivatives were designed as potential DNA intercalators and Bcl-2 inhibitors . Their primary targets include:
Action Environment:
Environmental factors (pH, temperature, etc.) can impact compound stability, efficacy, and bioavailability. For instance:
Direcciones Futuras
Propiedades
IUPAC Name |
2H-phenanthro[9,10-e][1,2,4]triazine-3-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3S/c19-15-16-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)17-18-15/h1-8H,(H,16,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLIWLPICMPQBAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=NNC(=S)N=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30975257 | |
| Record name | Phenanthro[9,10-e][1,2,4]triazine-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30975257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenanthro[9,10-e][1,2,4]triazine-3-thiol | |
CAS RN |
59851-26-2 | |
| Record name | Phenanthro(9,10-e)-1,2,4-triazine-3(2H)-thione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059851262 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenanthro[9,10-e][1,2,4]triazine-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30975257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4'-Bromo[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1305175.png)






![1-[5-(4-Chlorophenyl)sulfanyl-4-nitrothiophen-2-yl]ethanone](/img/structure/B1305186.png)
![1-[5-(4-Methoxy-phenylsulfanyl)-4-nitro-thiophen-2-yl]-ethanone](/img/structure/B1305187.png)
![1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B1305195.png)

![ethyl N-(2-cyano-2-{2-[3-(trifluoromethyl)phenyl]hydrazono}acetyl)carbamate](/img/structure/B1305198.png)
